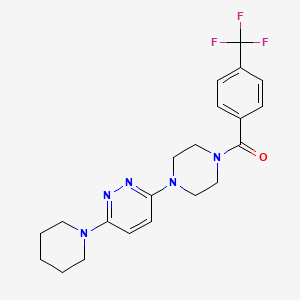

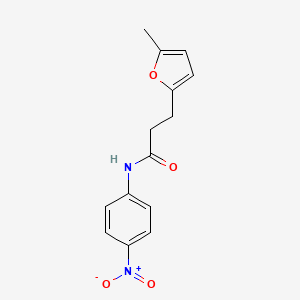

![molecular formula C18H18N4O2S B2978563 1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(4-methoxyphenyl)thiourea CAS No. 1024522-99-3](/img/structure/B2978563.png)

1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(4-methoxyphenyl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(4-methoxyphenyl)thiourea” is a complex organic molecule. It contains an indole moiety, which is a common structure in many natural products and pharmaceuticals . The compound also contains a thiourea group, which is known to have various biological activities.

Synthesis Analysis

While specific synthesis methods for this compound are not available, indole-containing compounds are often synthesized using multicomponent reactions . These reactions are efficient and sustainable, allowing for the creation of complex molecules .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the indole and thiourea groups. Indole is known to readily react with electrophiles due to its electron-rich character .Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

Thiourea derivatives have been synthesized and characterized through various chemical reactions, showcasing their versatility in organic synthesis. The reaction of brominated benzolactone/lactam with 4-methoxythiobenzamide and thiourea under mildly basic conditions led to unexpected products through Eschenmoser coupling reactions and other mechanisms, illustrating the complex reactivity of thiourea derivatives with brominated compounds (Kammel et al., 2015). Additionally, the electrosynthesis of a novel indole-based polymer incorporating thiophene units highlighted the potential of thiourea derivatives in material science, specifically for electrochromic applications (Carbas et al., 2017).

Biological Activities

Thiourea derivatives exhibit a wide range of biological activities, including DNA-binding properties, anticancer, antibacterial, and antifungal activities. Studies have shown that nitrosubstituted acyl thioureas possess significant DNA interaction capabilities, suggesting their potential in anti-cancer therapies (Tahir et al., 2015). Further research into thiourea-azetidine hybrids discovered compounds with pronounced anti-proliferative activity and selectivity towards certain tumor cells, underlining the therapeutic potential of thiourea derivatives in cancer treatment (Parmar et al., 2021).

Material Science Applications

The synthesis of hole-transporting small molecules based on thiophene cores for use in high-efficiency perovskite solar cells illustrates the application of thiourea derivatives in renewable energy technologies. These materials achieved notable power conversion efficiencies, demonstrating the utility of thiourea derivatives in the development of alternative energy solutions (Li et al., 2014).

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(4-methoxyphenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S/c1-24-14-8-6-13(7-9-14)20-18(25)22-21-17(23)10-12-11-19-16-5-3-2-4-15(12)16/h2-9,11,19H,10H2,1H3,(H,21,23)(H2,20,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNLHBEAFOAYELH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=S)NNC(=O)CC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2978482.png)

![7-(Difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B2978483.png)

![N-(1-Cyanocyclohexyl)-2-[2-(4-fluorophenyl)-6-methylmorpholin-4-yl]propanamide](/img/structure/B2978484.png)

![2-(1,2-Benzoxazol-3-yl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2978486.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide](/img/structure/B2978491.png)

![2-Benzyl-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-1,3,4-oxadiazole](/img/structure/B2978492.png)

![6-(2,4-Dimethylphenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2978493.png)